![molecular formula C9H7F3N2O2 B12443132 [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12443132.png)
[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-环丙基-4-(三氟甲基)嘧啶-2-基]羧酸是一种杂环化合物,其结构特点是嘧啶环上连接一个环丙基和一个三氟甲基。
准备方法
合成路线和反应条件
[6-环丙基-4-(三氟甲基)嘧啶-2-基]羧酸的合成通常涉及嘧啶环的构建,然后引入环丙基和三氟甲基。一种常见的方法是在酸性或碱性条件下,对合适的先驱体进行环化,然后进行官能团修饰。
例如,典型的合成路线可能是从合适的醛与胍衍生物缩合形成嘧啶环开始。环丙基可以通过使用重氮化合物进行环丙烷化反应引入,而三氟甲基可以使用三氟甲基碘化物等三氟甲基化试剂在铜催化剂的存在下添加 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,并针对产量和纯度进行了优化。可以使用连续流动反应器和自动化合成平台来提高效率和可扩展性。使用能够承受工业条件的强大催化剂和试剂对于大规模生产至关重要。
化学反应分析
反应类型
[6-环丙基-4-(三氟甲基)嘧啶-2-基]羧酸可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,可能导致不同的衍生物。
取代: 亲核或亲电取代反应可用于取代分子中的特定原子或基团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 卤素、烷基化试剂和亲核试剂等试剂可以在适当的条件下使用以实现取代反应。
主要形成的产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能产生羧酸或酮,而还原可能产生醇或胺。取代反应会导致具有不同官能团的各种衍生物。
科学研究应用
化学
在化学领域,[6-环丙基-4-(三氟甲基)嘧啶-2-基]羧酸用作合成更复杂分子的砌块
生物学和医学
在生物学和医学领域,该化合物已显示出作为潜在治疗剂的希望。它与特定生物靶标相互作用的能力使其成为药物开发的候选者,特别是在嘧啶途径调节有益的疾病治疗中 .
工业
在工业领域,该化合物可用于开发具有独特性能的先进材料。将其掺入聚合物或其他材料中可以增强其性能,使其适用于专门的应用。
作用机制
[6-环丙基-4-(三氟甲基)嘧啶-2-基]羧酸的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。三氟甲基可以增强化合物的结合亲和力和选择性,而环丙基可以影响其整体稳定性和反应性 .
相似化合物的比较
类似化合物
三氟甲基吡啶: 该化合物与三氟甲基和吡啶环共享,但缺少环丙基和羧酸官能团.
三氟甲苯: 类似于具有三氟甲基,但它连接到苯环而不是嘧啶环.
独特性
[6-环丙基-4-(三氟甲基)嘧啶-2-基]羧酸的独特性在于它结合了环丙基、三氟甲基和嘧啶环。这种组合赋予了其他类似化合物中没有的独特化学和生物学特性,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C9H7F3N2O2 |
|---|---|
分子量 |
232.16 g/mol |
IUPAC 名称 |
4-cyclopropyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)6-3-5(4-1-2-4)13-7(14-6)8(15)16/h3-4H,1-2H2,(H,15,16) |
InChI 键 |
ARDWNBYSKSOKKW-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC(=NC(=N2)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B12443050.png)

![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12443057.png)
![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B12443064.png)
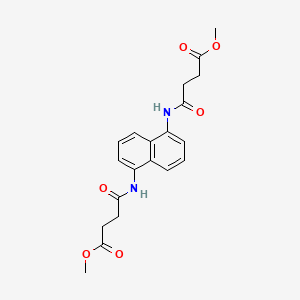

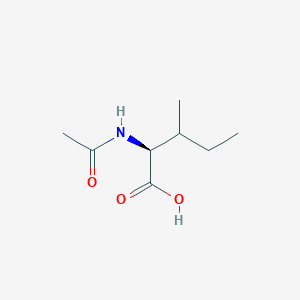
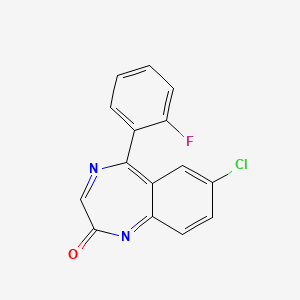
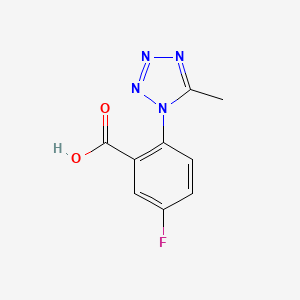
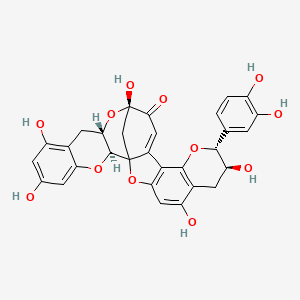

![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol](/img/structure/B12443118.png)


